2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Beschreibung

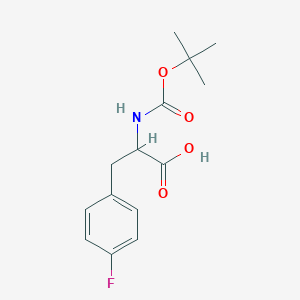

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 41153-30-4) is a chiral amino acid derivative widely used in pharmaceutical synthesis. Its molecular formula is C₁₄H₁₈FNO₄, with a molecular weight of 283.30 g/mol . Structurally, it features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 4-fluorophenyl substituent on the β-carbon of the propanoic acid backbone.

The Boc group enhances stability during synthetic processes, particularly in peptide coupling reactions, while the 4-fluorophenyl moiety contributes to target specificity in drug design. This compound is a key intermediate in the synthesis of leucine-rich repeat kinase 2 (LRRK2) inhibitors, histone deacetylase 8 (HDAC8) inhibitors, and immunoproteasome-targeting therapeutics .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373541 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-25-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is the N-formyl peptide receptor 3 (FPR3) . FPR3 is a G protein-coupled receptor involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns.

Mode of Action

Boc-P-Fluoro-Dl-Phe-Oh interacts with its target, FPR3, by binding to it. This binding triggers a series of intracellular events that lead to the activation of immune cells. The compound’s interaction with FPR3 is so specific that the effects exerted by it on human umbilical vein endothelial cells (HUVECs) are fully suppressed by the G protein-coupled receptor inhibitor pertussis toxin, the FPR2/FPR3 antagonist WRW4, and by an anti-FPR3 antibody.

Biochemical Pathways

The interaction of Boc-P-Fluoro-Dl-Phe-Oh with FPR3 affects the biochemical pathways associated with immune cell recruitment and activation. .

Result of Action

The binding of Boc-P-Fluoro-Dl-Phe-Oh to FPR3 results in the activation of immune cells. This activation can lead to various molecular and cellular effects, depending on the specific immune response triggered.

Action Environment

The action, efficacy, and stability of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment. .

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known by its CAS number 129101-25-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- Purity : Typically above 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to its structural components, particularly the fluorinated phenyl group. Fluorine substitution in aromatic compounds often enhances lipophilicity and metabolic stability, which can lead to increased bioactivity. Research indicates that the presence of fluorine can significantly affect the interaction of compounds with biological targets, such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit certain cancer cell lines by inducing apoptosis and cell cycle arrest. The fluorophenyl moiety is believed to play a crucial role in enhancing the compound's affinity for cancer-related targets.

| Study | Findings |

|---|---|

| Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. | |

| Induced apoptosis in HepG2 liver cancer cells through mitochondrial pathways. |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| DPP-IV | Competitive | 8 µM |

Case Studies

- Breast Cancer Study : A study involving the administration of this compound showed a reduction in tumor size in xenograft models of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Diabetes Management : In vitro studies indicated that this compound could improve insulin sensitivity in adipocytes by inhibiting DPP-IV activity, leading to increased levels of active incretin hormones.

Safety and Toxicology

While the biological activities are promising, safety evaluations are critical. The compound exhibits moderate toxicity at higher concentrations, necessitating further studies to define safe dosage ranges.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- CAS Number : 129101-25-3

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating various chemical reactions without interference from the amine.

Pharmaceutical Applications

2.1 Anticancer Research

The compound has been studied for its potential role in developing new anticancer agents. Research indicates that derivatives of fluorophenylalanine can exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that modifications of the Boc-protected amino acid can enhance the efficacy of peptide-based drugs targeting cancer cells, potentially leading to more effective therapies .

2.2 Drug Delivery Systems

The incorporation of 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid into drug delivery systems has been explored. Its ability to form stable conjugates with various therapeutic agents allows for controlled release mechanisms. This property is particularly valuable in designing targeted therapies that minimize side effects while maximizing therapeutic impact .

Peptide Synthesis

3.1 Solid-phase Peptide Synthesis (SPPS)

The compound is frequently used in solid-phase peptide synthesis as a protected amino acid. The Boc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form peptides. This method has been widely adopted in synthesizing bioactive peptides and proteins, which are crucial for drug development and research .

3.2 Case Study: Synthesis of Bioactive Peptides

A notable study involved synthesizing a peptide with antimicrobial properties using this compound as a key building block. The resulting peptide demonstrated significant activity against various bacterial strains, showcasing the compound's utility in creating therapeutically relevant peptides .

Biochemical Research

4.1 Enzyme Inhibition Studies

Research has also focused on the compound's role in enzyme inhibition studies. The fluorophenyl group enhances binding affinity to certain enzymes, making it a valuable tool in probing enzyme mechanisms and developing inhibitors that could serve as therapeutic agents .

4.2 Neuropharmacology

In neuropharmacological studies, derivatives of this compound have been investigated for their effects on neurotransmitter systems. The fluorine substitution is hypothesized to influence receptor binding profiles, potentially leading to novel treatments for neurological disorders .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Anticancer agents and drug delivery systems |

| Peptide Synthesis | Used as a protected amino acid in SPPS |

| Biochemical Research | Enzyme inhibition and neuropharmacology studies |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects: The electron-withdrawing fluorine atom in the 4-fluorophenyl derivative enhances electrophilic aromatic substitution resistance compared to non-halogenated analogs. This property is critical in maintaining stability during reactions involving electrophiles .

- Steric and Solubility Differences: The 4-chloro-3-fluorophenyl analog (317.74 g/mol) has higher molecular weight and steric bulk due to chlorine, reducing solubility in non-polar solvents compared to the 4-fluorophenyl parent compound .

- Biological Activity : The 4-nitrophenyl variant (C₁₄H₁₈N₂O₆) exhibits distinct reactivity in antimicrobial studies, likely due to the nitro group’s redox activity .

Analogs with Modified Backbones or Functional Groups

Table 2: Derivatives with Alternative Functional Moieties

Key Observations :

- Hydroxy and Methyl Substitutions: The 4-hydroxy-2-methylphenyl analog (C₁₅H₂₁NO₅) exhibits increased polarity, improving aqueous solubility for NMR-based structural studies .

- Boronic Acid Functionalization: The 4-boronophenyl derivative (C₁₄H₂₀BNO₆) serves as a crosslinking agent in peptide-drug conjugates due to its reactivity with diols .

- Indole-Containing Analog : The indole moiety introduces π-π stacking interactions, enhancing binding affinity in kinase inhibitors .

Stereochemical and Regioisomeric Variants

Table 3: Stereochemical and Positional Isomers

Key Observations :

- Stereochemical Impact : The (2R,3R)-configured analog with a hydroxyl group shows improved metabolic stability in medicinal chemistry applications .

- Regiochemical Differences: Moving the Boc-protected amino group to the β-carbon (3-position) alters hydrogen-bonding patterns, affecting interactions with biological targets like LRRK2 .

Vorbereitungsmethoden

Solvent Systems

Base Selection

Temperature and Time

-

0–25°C : Optimal for minimizing racemization and side reactions like tert-butylation of hydroxyl groups.

-

6–12 Hours : Ensures complete conversion without overexposure to acidic/basic conditions.

Industrial-Scale Production and Purification

Suppliers such as HDH Pharma and Bio-Vin Research Laboratories employ continuous-flow reactors for large-scale synthesis. Post-reaction purification involves:

-

Liquid-Liquid Extraction : Ethyl acetate removes unreacted (Boc)₂O and byproducts.

-

Crystallization : Hexane/ethyl acetate (3:1) yields white crystalline product with >99% purity.

-

Lyophilization : For long-term storage, the compound is lyophilized and stored at -20°C.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) :

-

Mass Spectrometry :

Applications in Pharmaceutical Development

Boc-4-fluorophenylalanine is integral to:

Q & A

Q. What are the optimal synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid?

The compound is synthesized via hydrolysis of its ethyl ester precursor. A typical protocol involves dissolving (S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate in a THF/water mixture, followed by LiOH addition and stirring for 2 hours. The reaction is quenched with water, extracted with ethyl acetate, acidified to pH ~6, and concentrated to yield the crude product without further purification . Key considerations include maintaining anhydrous conditions during ester precursor synthesis (using DCC/DMAP coupling in CH₂Cl₂) and monitoring pH during acidification to avoid decomposition .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For example, H NMR (300 MHz) of the ethyl ester precursor shows distinct signals for tert-butoxycarbonyl (Boc) protons at δ 1.40 ppm and aromatic protons from the 4-fluorophenyl group at δ 7.25–7.35 ppm . Crude products may require preparative HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials or byproducts . Mass spectrometry (MS) can confirm molecular weight (expected [M+H]⁺: ~326.3 g/mol).

Q. What solvent systems are compatible with this compound for downstream reactions?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. For peptide coupling reactions, dichloromethane (DCM) or THF is preferred due to compatibility with carbodiimide-based reagents (e.g., DCC, EDC). Avoid prolonged exposure to acidic/basic aqueous solutions to prevent Boc-group cleavage .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its utility in peptide synthesis?

The (S)-enantiomer is critical for maintaining chiral integrity in peptidomimetic drug candidates. Enantiomeric purity (>99%) is ensured via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) . Racemization risks arise under high-temperature or strongly basic conditions, necessitating low-temperature reactions (<0°C) during coupling steps .

Q. What strategies mitigate instability during long-term storage?

The Boc-protected compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Stability studies show decomposition (<5%) over 6 months under these conditions, whereas room-temperature storage in DMSO leads to 15% degradation within 1 month . For in vivo studies, lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

Q. How is this compound applied in prodrug design or pharmacokinetic optimization?

It serves as a building block for prodrugs targeting enhanced bioavailability. For example, phosphate prodrugs are synthesized by coupling the carboxylic acid group to phosphoester moieties, improving water solubility. Pharmacokinetic evaluations in rodent models show a 3-fold increase in oral bioavailability compared to non-esterified analogs .

Q. What analytical challenges arise when quantifying this compound in biological matrices?

Matrix interference (e.g., plasma proteins) complicates LC-MS/MS quantification. Solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery. Calibration curves (1–1000 ng/mL) with deuterated internal standards (e.g., -Boc-4-fluorophenylalanine) improve accuracy. Limits of detection (LOD) ≤0.5 ng/mL are achievable with optimized ionization parameters (ESI+, MRM transitions) .

Q. How can researchers resolve contradictory data on reaction yields in literature?

Discrepancies in reported yields (e.g., 85–95% for ester hydrolysis) often stem from variations in base concentration (LiOH vs. NaOH) or extraction efficiency. Systematic optimization studies recommend 2.5 equiv LiOH in THF/water (4:1 v/v) at 25°C for 2 hours to maximize yield (94%) while minimizing side reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.